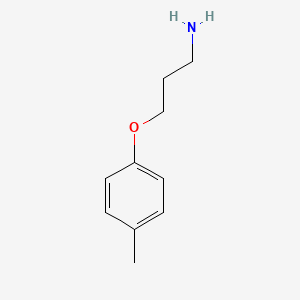

3-(4-Methylphenoxy)propylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKXVSGKKYHYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389982 | |

| Record name | 3-(4-Methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50911-62-1 | |

| Record name | 3-(4-Methylphenoxy)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminopropoxy)-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Biological Landscape of 3-(4-Methylphenoxy)propylamine and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-(4-methylphenoxy)propylamine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of this chemical class, moving beyond the well-trodden path of its most famous analogs to illuminate the broader therapeutic potential inherent in its diverse derivatives. We will dissect the core structure's influence on activity at monoamine transporters, delve into its interactions with other key physiological targets, and present detailed methodologies for the synthesis and biological evaluation of novel analogs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics, offering both foundational knowledge and actionable experimental insights.

Introduction: Beyond the Archetypes

The aryloxypropylamine framework is a cornerstone of modern pharmacology, most famously represented by atomoxetine, a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of ADHD, and fluoxetine, a selective serotonin reuptake inhibitor (SSRI) prescribed for depression and other psychiatric disorders.[1][2] While these drugs underscore the potential of this chemical class to modulate monoamine transporter function, a myopic focus on these examples obscures the broader and more nuanced biological activities achievable through systematic structural modification.

This guide will specifically focus on derivatives of this compound, a less-explored but highly promising subset of this family. By examining the structure-activity relationships (SAR) emerging from variations in the phenoxy ring, the propylamine linker, and the terminal amine, we will build a comprehensive picture of the therapeutic targets accessible to this scaffold. Our exploration will encompass not only the well-established role in monoamine reuptake inhibition but also emerging activities at other G-protein coupled receptors (GPCRs) and potential applications in areas such as antimicrobial and anticancer therapy.

Core Biological Activity: Modulation of Monoamine Transporters

The primary and most extensively characterized biological activity of this compound and its close analogs is the inhibition of monoamine transporters, specifically the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT).[1][2][3] These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating a range of neurological and psychiatric conditions.[4]

Mechanism of Action at the Synapse

The fundamental mechanism by which these compounds exert their effects is through competitive inhibition of neurotransmitter reuptake. By binding to the transporter proteins on the presynaptic neuron, they block the reabsorption of norepinephrine, dopamine, and/or serotonin from the synapse, thereby increasing the concentration and duration of action of these neurotransmitters in the synaptic cleft.

Caption: Inhibition of monoamine reuptake by this compound analogs.

Structure-Activity Relationships for Monoamine Transporter Inhibition

The affinity and selectivity of phenoxypropylamine derivatives for NET, DAT, and SERT are exquisitely sensitive to structural modifications.

-

Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring are critical determinants of activity. For instance, a methyl group at the 2-position (ortho), as seen in atomoxetine, confers high selectivity for the norepinephrine transporter.[1] Conversely, a trifluoromethyl group at the 4-position (para), as in fluoxetine, directs selectivity towards the serotonin transporter.[2] The 4-methyl substitution of the parent compound of this guide suggests a starting point for exploring a balance of activities or novel selectivity profiles. Generally, electron-withdrawing groups at the para position tend to enhance SERT affinity, while small, lipophilic groups at the ortho position favor NET inhibition.

-

The Propylamine Linker: The three-carbon chain is generally optimal for high-affinity binding to monoamine transporters. Shortening or lengthening this linker typically results in a significant loss of potency.

-

The Amine Group: The nature of the amine substituent also plays a crucial role. Secondary amines (N-methyl derivatives) often exhibit the highest potency. Primary amines (N-demethylated) and tertiary amines (N,N-dimethylated) can also be active, but their potency can vary depending on the specific transporter and the rest of the molecular structure.[5]

| Compound | Phenoxy Substitution | Amine | Primary Target | Ki (nM) |

| Atomoxetine Analog | 2-Methyl | N-Methyl | NET | 1.9-3.4 |

| Fluoxetine Analog | 4-Trifluoromethyl | N-Methyl | SERT | 5.5 x 10⁻² |

Note: Ki values are approximate and can vary based on experimental conditions. Data is for analogs of the title compound.

Expanding the Target Landscape: Beyond Monoamine Transporters

While monoamine transporter inhibition is the most prominent activity of this class, emerging evidence suggests that this compound and its analogs can interact with a variety of other biological targets, opening up new avenues for therapeutic development.

Histamine H3 Receptor Antagonism

Several studies have demonstrated that phenoxypropylamine derivatives can act as potent histamine H3 receptor antagonists.[6] The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonism of this receptor is a promising strategy for the treatment of cognitive disorders and obesity.[7] The structural features required for H3 receptor antagonism often include a basic amine and an aromatic system connected by a flexible linker, a motif present in this compound.

Adrenergic Receptor Modulation

The structural similarity of phenoxypropylamines to classical beta-blockers (aryloxypropanolamines) suggests the potential for interaction with adrenergic receptors. Indeed, some substituted phenoxypropanolamine derivatives have been shown to possess beta-adrenergic agonist or antagonist properties.[8] The specific activity (agonist vs. antagonist) and selectivity (β1 vs. β2 vs. β3) are highly dependent on the substitution pattern on the aromatic ring and the nature of the amine substituent.[9][10]

Antimicrobial and Anticancer Potential

Recent investigations have revealed that certain phenoxy derivatives possess antimicrobial and anticancer activities. For example, some 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have shown marked antibacterial and antifungal effects.[11] Additionally, other related phenolic compounds have demonstrated activity against both planktonic bacteria and biofilms.[12] While the exact mechanisms are still under investigation, these findings suggest that the this compound scaffold could be a valuable starting point for the development of novel anti-infective and cytotoxic agents. Some studies on related structures have also pointed towards potential antiproliferative activities.

Experimental Protocols for Synthesis and Biological Evaluation

A crucial aspect of exploring the therapeutic potential of this compound analogs is the ability to synthesize and evaluate them efficiently and rigorously. This section provides detailed, step-by-step methodologies for key experiments.

General Synthesis of this compound Analogs

A common synthetic route to 3-aryloxy-3-phenylpropylamines involves the reaction of a substituted phenol with a 3-halopropylamine derivative or a protected 3-aminopropanol followed by conversion of the alcohol to a leaving group and subsequent displacement. A more direct approach for the title compound and its analogs involves the reaction of 4-methylphenol (p-cresol) with a suitable 3-aminopropyl halide or a protected precursor.

Caption: General synthetic workflow for this compound and its N-substituted analogs.

Step-by-Step Protocol:

-

Deprotonation of Phenol: To a solution of 4-methylphenol in a suitable aprotic solvent (e.g., DMF, THF, or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: To the solution of the sodium 4-methylphenoxide, add a solution of the desired 3-halopropylamine (e.g., 3-bromopropylamine hydrobromide) or a protected version thereof in the same solvent.

-

Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically 60-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired this compound.

-

Analog Synthesis (Optional N-Substitution): The resulting primary or secondary amine can be further functionalized through standard N-alkylation or N-arylation reactions (e.g., reductive amination, Buchwald-Hartwig amination) to generate a library of analogs.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the target transporter.[4][13][14]

Materials:

-

HEK293 cells stably expressing human NET, DAT, or SERT.

-

Radiolabeled monoamine (e.g., [³H]norepinephrine, [³H]dopamine, or [³H]serotonin) or a fluorescent substrate.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Known selective inhibitors for each transporter (for positive controls and determination of non-specific uptake).

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the transporter-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Incubation: On the day of the assay, wash the cells with assay buffer and then pre-incubate them with various concentrations of the test compound or control inhibitors for a specified time (e.g., 15-30 minutes) at room temperature or 37 °C.

-

Initiation of Uptake: Add the radiolabeled or fluorescent monoamine substrate to each well to initiate the uptake reaction.

-

Termination of Uptake: After a short incubation period (typically 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Quantification:

-

For radiolabeled assays, lyse the cells and measure the radioactivity in each well using a scintillation counter.

-

For fluorescent assays, measure the intracellular fluorescence using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.[15][16][17][18]

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., histamine H3 or adrenergic receptors).

-

A high-affinity radioligand for the target receptor.

-

Assay buffer.

-

Test compounds.

-

A known high-affinity unlabeled ligand for the target receptor (for determining non-specific binding).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the receptor-containing membranes, the radioligand (at a concentration near its Kd), and various concentrations of the test compound in the assay buffer.

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percent displacement of the radioligand for each concentration of the test compound. Determine the IC50 value from the resulting dose-response curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Future Directions and Conclusion

The this compound scaffold is a rich source of biologically active molecules with therapeutic potential extending far beyond its well-known effects on monoamine transporters. A systematic exploration of the structure-activity relationships for this specific chemical class is warranted to unlock its full potential. Future research should focus on:

-

Comprehensive Profiling: Screening libraries of this compound analogs against a broad panel of GPCRs, ion channels, and enzymes to identify novel biological targets.

-

In Vivo Characterization: Advancing promising lead compounds into in vivo models to assess their pharmacokinetic properties, efficacy, and safety profiles.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any newly discovered biological activities, such as antimicrobial or anticancer effects.

By embracing a more expansive view of the pharmacological possibilities of the this compound core, the drug discovery community can leverage this versatile scaffold to develop novel and effective treatments for a wide range of human diseases. This guide provides the foundational knowledge and experimental framework to embark on this exciting endeavor.

References

- 1. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy). N-methyl-3-phenylpropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine H3 receptor antagonists: preclinical promise for treating obesity and cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adrenergic agents. 4. Substituted phenoxypropanolamine derivatives as potential beta-adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beta 1-selective adrenoceptor antagonists. 1. Synthesis and beta-adrenergic blocking activity of a series of binary (aryloxy)propanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and synthesis of aryloxypropanolamine as β3-adrenergic receptor antagonist in cancer and lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity of novel 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivativesy | Semantic Scholar [semanticscholar.org]

- 12. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. moleculardevices.com [moleculardevices.com]

- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Potential Therapeutic Targets of Phenoxypropylamine Derivatives

Prepared by: Gemini, Senior Application Scientist

Abstract

The phenoxypropylamine scaffold represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for numerous blockbuster drugs, most notably in the realm of neuropharmacology. Its inherent structural flexibility and amenability to chemical modification have allowed for the development of compounds with finely tuned affinities for a diverse array of biological targets. This guide provides an in-depth exploration of the therapeutic targets of phenoxypropylamine derivatives, written for researchers, scientists, and drug development professionals. We will delve into the well-established mechanisms centered on monoamine transporters, which form the basis of their antidepressant and anxiolytic activities. Furthermore, we will explore emerging and novel targets, including other classes of receptors, ion channels, and enzymes, that open up new therapeutic possibilities beyond the central nervous system. This document synthesizes field-proven insights with technical accuracy, detailing the causal relationships behind structure-activity profiles and providing robust, validated experimental protocols for target identification and functional characterization.

Part 1: The Phenoxypropylamine Scaffold: A Privileged Structure in Neuropharmacology

The 3-phenoxy-3-phenylpropan-1-amine (PPPA) core structure is a classic example of a "privileged scaffold" in drug discovery. Its journey began with the strategic modification of first-generation antihistamines like diphenhydramine. Scientists at Eli Lilly, recognizing the dual antihistaminic and serotonin reuptake inhibiting properties of diphenhydramine, systematically modified its diphenylmethane core, leading to the creation of the phenoxypropylamine series. This endeavor culminated in the synthesis of fluoxetine (Prozac), the first selective serotonin reuptake inhibitor (SSRI), which revolutionized the treatment of major depressive disorder.[1][2][3][4][5]

The versatility of this scaffold is evident in the range of approved drugs it has spawned. By altering substituents on the phenyl and phenoxy rings, and modifying the propylamine side chain, medicinal chemists have been able to modulate the affinity and selectivity of these derivatives for various targets. Key examples include:

-

Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used for depression, obsessive-compulsive disorder (OCD), and panic disorder.[1][4]

-

Atomoxetine: A selective norepinephrine reuptake inhibitor (NRI) used for the treatment of attention-deficit/hyperactivity disorder (ADHD).[6][7][8][9]

-

Nisoxetine: A potent and selective norepinephrine reuptake inhibitor, primarily used as a research tool.

-

Duloxetine: A dual serotonin and norepinephrine reuptake inhibitor (SNRI).

This guide will dissect the molecular targets that confer these diverse therapeutic activities.

Part 2: Established Therapeutic Targets in the Central Nervous System

The primary therapeutic value of phenoxypropylamine derivatives in neuropsychiatric disorders stems from their potent modulation of monoamine neurotransmission.

2.1 Monoamine Transporters: The Primary Mechanism for Antidepressant and Anxiolytic Activity

The monoamine transporters—serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—are transmembrane proteins responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. This process terminates the neurotransmitter's signal. By inhibiting these transporters, phenoxypropylamine derivatives increase the concentration and duration of monoamines in the synapse, enhancing neurotransmission.[1][7] This is the core mechanism behind their efficacy as antidepressants and anxiolytics.

Mechanism of Action: The binding of a phenoxypropylamine inhibitor to the transporter protein blocks the re-entry of the neurotransmitter. The prolonged presence of serotonin and/or norepinephrine in the synapse leads to a cascade of downstream adaptive changes, including alterations in receptor sensitivity and gene expression, which are thought to underlie the delayed therapeutic onset of these drugs.[1]

Structure-Activity Relationship (SAR) Insights: The selectivity of these derivatives for SERT versus NET is a classic example of successful SAR-driven drug design.

-

Substitution on the Phenoxy Ring: The position of substituents on the phenoxy ring is critical. For example, substitution at the para position (as in fluoxetine with a CF₃ group) tends to confer high selectivity for SERT. In contrast, substitution at the ortho position (as in nisoxetine with a methoxy group) directs selectivity towards NET.

-

Methyl Group on the Propylamine Chain: The presence and stereochemistry of the methyl group on the propylamine side chain also influence activity.

Table 1: Binding Affinities (Kᵢ, nM) of Representative Phenoxypropylamine Derivatives for Human Monoamine Transporters

| Compound | Primary Target(s) | SERT (Kᵢ, nM) | NET (Kᵢ, nM) | DAT (Kᵢ, nM) | Selectivity Ratio (NET/SERT) | Selectivity Ratio (DAT/SERT) |

|---|---|---|---|---|---|---|

| Fluoxetine | SERT | ~1 | ~100-300 | ~1000-3000 | ~100-300 | ~1000-3000 |

| Atomoxetine | NET | 77 | 3.5 | 957 | 0.045 | 12.4 |

| Nisoxetine | NET | ~80 | ~0.8 | ~200 | 0.01 | 2.5 |

| Duloxetine | SERT/NET | ~0.8 | ~7.5 | ~240 | 9.4 | 300 |

Note: Kᵢ values are approximate and can vary based on experimental conditions (e.g., tissue source, radioligand used). This table is for comparative purposes.

References

- 1. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 3. About fluoxetine - NHS [nhs.uk]

- 4. Fluoxetine - Wikipedia [en.wikipedia.org]

- 5. Anti depressant ( fluoxetine) | PPTX [slideshare.net]

- 6. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]

- 7. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Get The Most Prescribed Generic Medications FREE! [freerx.com]

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-Methylphenoxy)propylamine

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Pharmacological Landscape of 3-(4-Methylphenoxy)propylamine

The compound this compound represents a fascinating yet largely uncharacterized molecule within the broader class of phenoxypropylamine derivatives. While its precise biological role remains undefined, its structural architecture bears a striking resemblance to a family of compounds with profound effects on the central nervous system. Notably, derivatives of 3-phenoxy-3-phenylpropylamine serve as foundational scaffolds for selective serotonin reuptake inhibitors (SSRIs), such as fluoxetine.[1][2] Furthermore, the broader category of aryloxyphenylpropylamines has been investigated for antidepressant properties, suggesting interactions with monoaminergic systems.[3]

This guide, therefore, is not a retrospective summary of established facts, but a forward-looking, systematic framework for the de novo elucidation of the in vitro mechanism of action of this compound. We will proceed from a foundation of logical hypotheses derived from its structural congeners, detailing the requisite experimental protocols to systematically test these hypotheses. This document is designed to be a practical and intellectually rigorous roadmap for any research team embarking on the characterization of this and similar novel chemical entities.

Section 1: Hypothesis Generation - Inferring Biological Targets from Structural Precedent

Given the structural motifs present in this compound, we can postulate several primary hypotheses regarding its potential molecular targets. The presence of a propyl-amine chain linked to a phenoxy group is a classic pharmacophore known to interact with monoamine systems.

Primary Hypotheses:

-

Hypothesis 1: Inhibition of Monoamine Transporters: The compound may act as an inhibitor of one or more of the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This is a primary avenue of investigation due to the structural similarity to SSRIs.

-

Hypothesis 2: Interaction with Adrenergic Receptors: The phenoxypropanolamine backbone is a known scaffold for ligands of adrenergic receptors.[4] It is plausible that this compound exhibits agonist or antagonist activity at these receptors, particularly the beta-adrenergic subtypes.

-

Hypothesis 3: Inhibition of Monoamine Oxidase (MAO) Enzymes: The propylamine moiety is a structural feature found in some inhibitors of MAO-A and MAO-B, enzymes critical for the degradation of monoamine neurotransmitters.[5]

Our investigative approach will be to systematically test these hypotheses using a tiered series of in vitro assays, starting with binding studies to establish affinity, followed by functional assays to determine the nature of the interaction.

Section 2: Experimental Workflows for Target Validation

Tier 1: Primary Screening - Radioligand Binding Assays

The initial step is to determine if this compound physically interacts with our hypothesized targets. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor or transporter.

-

Preparation of Synaptosomes:

-

Homogenize rat brain tissue (striatum for DAT, hippocampus for SERT and NET) in ice-cold sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, combine the synaptosomal preparation with a known concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

-

Add increasing concentrations of this compound to compete with the radioligand.

-

Incubate the plates to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known inhibitor) from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Caption: Workflow for Radioligand Binding Assays.

A similar protocol would be followed for adrenergic receptors (e.g., using [³H]dihydroalprenolol for beta-adrenergic receptors) and for MAO enzymes (e.g., using [³H]Ro 41-1049 for MAO-A and [³H]Ro 19-6327 for MAO-B).

Tier 2: Functional Assays - Elucidating the Mode of Action

If binding affinity is established in Tier 1, the next critical step is to determine the functional consequence of this binding. Is this compound an inhibitor, agonist, or antagonist?

This assay directly measures the ability of the compound to inhibit the function of the monoamine transporters.

-

Cell Culture:

-

Use HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter.

-

Plate the cells in a 96-well microplate and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Pre-incubate the cells with various concentrations of this compound or a reference inhibitor (e.g., fluoxetine for SERT).

-

Initiate the uptake by adding a mixture of [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.

-

Incubate for a short period (e.g., 10 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of uptake inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

-

This assay is used to determine if the compound acts as an agonist or antagonist at G-protein coupled receptors, such as the beta-adrenergic receptors, that signal through adenylyl cyclase.[4]

-

Cell Culture:

-

Use CHO or HEK293 cells stably expressing the human beta-1, beta-2, or beta-3 adrenergic receptor.

-

Culture the cells in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

-

Agonist Mode:

-

Treat the cells with increasing concentrations of this compound.

-

Incubate for a specified time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

-

Antagonist Mode:

-

Pre-incubate the cells with increasing concentrations of this compound.

-

Stimulate the cells with a known agonist (e.g., isoproterenol) at its EC₅₀ concentration.

-

Measure the resulting cAMP levels.

-

-

Data Analysis:

-

For agonist activity, plot the cAMP concentration against the log of the compound concentration to determine the EC₅₀ and Emax.

-

For antagonist activity, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

-

Caption: Postulated Agonist Activity at Beta-Adrenergic Receptors.

Section 3: Data Interpretation and Mechanistic Conclusion

The data generated from these tiered assays will allow for a comprehensive understanding of the in vitro mechanism of action of this compound. The results should be summarized for clear interpretation.

| Assay | Potential Outcome | Interpretation |

| Radioligand Binding | Low Ki values for SERT and NET, high Ki for DAT. | High affinity and selectivity for serotonin and norepinephrine transporters. |

| Neurotransmitter Uptake | Low IC₅₀ values for [³H]serotonin and [³H]norepinephrine uptake. | Potent inhibitor of SERT and NET function. |

| cAMP Accumulation | No significant change in cAMP levels in agonist mode; rightward shift of isoproterenol curve in antagonist mode. | Beta-adrenergic receptor antagonist activity. |

| MAO Inhibition Assay | High IC₅₀ values for both MAO-A and MAO-B. | Not a significant inhibitor of monoamine oxidase. |

Section 4: Concluding Remarks and Future Directions

This guide has outlined a systematic and hypothesis-driven approach to characterize the in vitro mechanism of action of this compound. By employing a tiered strategy of binding and functional assays, researchers can efficiently and accurately define the primary molecular targets and the nature of the compound's interaction with them. The elucidation of such mechanisms is a critical step in the drug discovery and development pipeline, providing the foundational knowledge required for further preclinical and clinical investigation. Future in vitro studies could explore aspects such as transporter kinetics, off-target screening against a broader panel of receptors, and assessment of its potential to be a substrate for the transporters it inhibits.

References

- 1. benchchem.com [benchchem.com]

- 2. Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4018895A - Aryloxyphenylpropylamines in treating depression - Google Patents [patents.google.com]

- 4. Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3-(4-Methylphenoxy)propylamine

Molecular Structure and Spectroscopic Overview

3-(4-Methylphenoxy)propylamine possesses a unique combination of functional groups—a primary amine, an ether linkage, and a para-substituted aromatic ring—that give rise to a distinct spectroscopic fingerprint. Understanding this structure is paramount to interpreting its spectra.

Caption: Molecular structure of this compound with key proton environments labeled for NMR analysis.

The following sections will detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing a comprehensive spectroscopic profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm), splitting patterns, and integrations are summarized below. These predictions are based on the analysis of similar structures and established chemical shift tables.[1]

| Label | Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| a | -CH₂-NH₂ | ~ 2.8 - 3.0 | Triplet | 2H | Adjacent to an electron-withdrawing amine group. |

| b | -CH₂-CH₂-CH₂- | ~ 1.9 - 2.1 | Quintet | 2H | Methylene group flanked by two other methylene groups. |

| c | -O-CH₂- | ~ 4.0 - 4.2 | Triplet | 2H | Adjacent to an electronegative oxygen atom. |

| d | Ar-H | ~ 6.8 - 7.0 | Doublet | 2H | Aromatic protons ortho to the ether linkage. |

| e | Ar-H | ~ 7.0 - 7.2 | Doublet | 2H | Aromatic protons meta to the ether linkage. |

| f | -NH₂ | ~ 1.5 - 2.5 | Broad Singlet | 2H | Protons on nitrogen often exhibit broad signals and may exchange with trace water in the solvent. |

| g | Ar-CH₃ | ~ 2.3 | Singlet | 3H | Methyl group attached to the aromatic ring. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on its structure, we anticipate 8 distinct signals.

| Carbon Environment | Predicted δ (ppm) | Rationale |

| -CH₂-NH₂ | ~ 40 - 45 | Aliphatic carbon attached to a nitrogen atom. |

| -CH₂-CH₂-CH₂- | ~ 28 - 32 | Aliphatic carbon in the middle of the propyl chain. |

| -O-CH₂- | ~ 65 - 70 | Aliphatic carbon attached to an oxygen atom. |

| Ar-C (ipso to -OCH₂) | ~ 155 - 160 | Aromatic carbon directly attached to the ether oxygen. |

| Ar-C (ortho to -OCH₂) | ~ 114 - 118 | Aromatic carbons shielded by the electron-donating ether group. |

| Ar-C (meta to -OCH₂) | ~ 128 - 132 | Aromatic carbons. |

| Ar-C (para to -OCH₂) | ~ 130 - 135 | Aromatic carbon bearing the methyl group. |

| Ar-CH₃ | ~ 20 - 25 | Methyl carbon attached to the aromatic ring. |

Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire data using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.[2]

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3400 - 3250 | N-H stretch (primary amine) | Medium, two bands | Characteristic of a primary amine. |

| 3100 - 3000 | C-H stretch (aromatic) | Medium to weak | Aromatic C-H bonds. |

| 2960 - 2850 | C-H stretch (aliphatic) | Strong | Aliphatic C-H bonds in the propyl and methyl groups. |

| 1600 - 1475 | C=C stretch (aromatic) | Medium | Aromatic ring skeletal vibrations. |

| 1250 - 1200 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretch. |

| 1050 - 1000 | C-O stretch (alkyl ether) | Strong | Symmetric C-O-C stretch. |

| 850 - 800 | C-H bend (para-disubstituted) | Strong | Out-of-plane bending for a 1,4-disubstituted aromatic ring. |

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the neat liquid or solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₀H₁₅NO) is 165.23 g/mol . Therefore, the molecular ion peak is expected at m/z = 165.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: The most common fragmentation for amines is cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a base peak at m/z = 30 ([CH₂=NH₂]⁺).[3]

-

Loss of the propylamine side chain: Cleavage of the ether bond could lead to a fragment corresponding to the p-cresol radical cation at m/z = 108 .

-

Benzylic cleavage: Cleavage of the bond between the oxygen and the propyl chain would result in a phenoxy radical and a propylamine cation, with a fragment at m/z = 58 ([CH₂(CH₂)₂NH₂]⁺).

-

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

The compound will be separated from the solvent and any impurities on the GC column and then introduced into the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio and detected.

Overall Workflow for Spectroscopic Characterization

The comprehensive characterization of this compound should follow a logical workflow to ensure all necessary data is collected and interpreted correctly.

Caption: A streamlined workflow for the synthesis and spectroscopic confirmation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers can confidently acquire and interpret the necessary data to confirm the synthesis and purity of this compound. The correlation of data from these orthogonal techniques provides a self-validating system for structural elucidation, ensuring the scientific integrity of any subsequent research.

References

- 1. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility and Stability of 3-(4-Methylphenoxy)propylamine: A Practical and Mechanistic Guide

An In-Depth Technical Guide for Researchers

Abstract

3-(4-Methylphenoxy)propylamine is an aryloxypropylamine scaffold of significant interest in medicinal chemistry and materials science. As with any chemical entity destined for advanced applications, a thorough understanding of its fundamental physicochemical properties is paramount. This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of this compound in common laboratory solvents. Eschewing a simple data sheet, this document delivers field-proven experimental protocols, explains the causal-mechanistic rationale behind methodological choices, and offers insights into predicting and interpreting results. It is designed to empower researchers, scientists, and drug development professionals to generate robust and reliable data, thereby accelerating research and development timelines.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a chemical compound from discovery to application is critically dependent on its physicochemical properties. Among the most vital are solubility and stability. Solubility dictates how a compound can be formulated, purified, and utilized in biological or chemical systems, directly impacting bioavailability and assay performance.[1] Stability determines a compound's shelf-life, its compatibility with other substances, and its degradation profile, which is a crucial safety and efficacy consideration.

This compound, possessing a primary amine, an ether linkage, and an aromatic ring, presents a unique combination of functional groups that govern its behavior. The primary amine offers a site for salt formation and hydrogen bonding, while the ether linkage and aromatic core contribute to its lipophilicity. Understanding the interplay of these features is key to predicting its behavior in different solvent environments. This guide provides the tools to move beyond prediction to empirical determination.

Solubility Profile: From Theoretical Prediction to Empirical Determination

A compound's solubility is a function of its own structure and the properties of the solvent, including polarity, hydrogen bonding capacity, and pH.[2]

-

Structural Considerations for this compound:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The primary amine group can act as a hydrogen bond donor and acceptor, suggesting potential solubility. However, the hydrophobic backbone (aromatic ring and propyl chain) will limit aqueous solubility. Solubility in water is expected to be highly pH-dependent; protonation of the amine at acidic pH will form a more soluble salt.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective hydrogen bond acceptors and can solvate the amine group. Given the compound's mixed polarity, good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): The significant nonpolar character of the tolyl and propyl groups suggests some solubility in these solvents, though it may be limited by the polar amine group.

-

While predictions are useful, empirical measurement is essential. The two most relevant types of solubility measurements in a research context are kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after being added from a concentrated organic stock (typically DMSO) to an aqueous buffer.[1] It's a high-throughput method useful for early-stage discovery to flag potential issues.[2]

-

Thermodynamic Solubility: Represents the true equilibrium saturation concentration of a compound in a solvent. It is determined by allowing excess solid to equilibrate with the solvent over a longer period and is the gold standard for preformulation and development.[4]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the definitive "shake-flask" method to determine thermodynamic solubility. The core principle is to create a saturated solution in equilibrium with excess solid, then measure the concentration of the dissolved compound.[4]

Methodology Rationale: This method is chosen for its accuracy and direct measurement of equilibrium. Using HPLC for quantification provides high specificity and sensitivity, allowing for precise determination even at low solubility levels.[3]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected test solvent in a glass vial. The excess solid is crucial to ensure equilibrium is reached at saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. Equilibration time is critical; a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure true equilibrium is achieved.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle. Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high results. The two best methods are:

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 g) for 15-20 minutes.

-

Filtration: Use a syringe filter with a low-binding membrane material (e.g., PVDF or PTFE) appropriate for the solvent. Discard the first portion of the filtrate to saturate any binding sites on the filter.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant or filtrate and dilute it with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[5]

-

Calculate the original concentration in the saturated solution (in mg/mL or µg/mL) by applying the dilution factor.

-

Data Presentation: Solubility of this compound

Researchers should use the protocol above to populate a data table, creating a clear and comparable summary of the compound's solubility profile.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Polar Protic | Water (pH 7.4) | 25 | [Experimental Data] | Shake-Flask HPLC-UV |

| Methanol | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |

| Ethanol | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |

| Polar Aprotic | DMSO | 25 | [Experimental Data] | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |

| Tetrahydrofuran (THF) | 25 | [Experimental Data] | Shake-Flask HPLC-UV | |

| Nonpolar | Toluene | 25 | [Experimental Data] | Shake-Flask HPLC-UV |

| Heptane | 25 | [Experimental Data] | Shake-Flask HPLC-UV |

Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability: Assessing Degradation Pathways and Incompatibilities

The stability of this compound is dictated by the chemical reactivity of its functional groups. The primary amine and ether linkages are the most likely sites for degradation.[6] Amines are susceptible to oxidation, while ethers can undergo hydrolysis under harsh conditions.[7][8]

Potential Degradation Pathways:

-

Oxidation: The primary amine can be oxidized to form various products, including imines, hydroxylamines, or N-oxides. This is often mediated by atmospheric oxygen, metal ions, or other oxidizing agents.[7]

-

Hydrolysis: While generally stable, the ether linkage can be cleaved under strong acidic or basic conditions, particularly at elevated temperatures, to yield p-cresol and 3-aminopropanol.[6]

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.[9]

To assess stability proactively, a forced degradation (or stress testing) study is the industry-standard approach.[9] This involves subjecting the compound to harsh conditions to accelerate degradation, allowing for the rapid identification of potential degradation products and sensitive conditions.

Experimental Protocol: Forced Degradation (Stress Testing)

Methodology Rationale: This protocol systematically exposes the compound to the most common degradation pathways (hydrolysis, oxidation, heat, light) as outlined by the International Conference on Harmonization (ICH) guidelines.[9] An HPLC method is used as it can separate the parent compound from its degradation products, making it a "stability-indicating" method.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted in neutral water or mobile phase) should be run in parallel.

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

-

Oxidative Degradation: Dilute the stock solution with 3-6% H₂O₂. Keep at room temperature for 24-48 hours.[10]

-

Thermal Degradation: Keep the stock solution (or solid compound) in an oven at a high temperature (e.g., 80°C) for 48-72 hours.[11]

-

Photolytic Degradation: Expose the stock solution in a photostable container (e.g., quartz cuvette) to a calibrated light source (as per ICH Q1B guidelines).

-

-

Sample Quenching & Analysis:

-

After the incubation period, cool the samples to room temperature.

-

If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute all samples to the same final concentration with the mobile phase.

-

Analyze all samples (stressed and control) by a stability-indicating HPLC-UV method. An LC-MS method can be used in parallel to obtain mass information on any new peaks observed.[10]

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples to the control.

-

Calculate the percentage of the parent compound remaining.

-

Identify any significant degradation products (new peaks).

-

Determine the "mass balance" – the sum of the parent compound and all degradation products should ideally account for 100% of the initial concentration.

-

Potential Degradation Pathways of this compound

Caption: Potential Degradation Pathways for Aryloxypropylamines.

Best Practices for Handling and Storage

Based on the general chemical properties of amines, the following best practices are recommended to ensure the long-term integrity of this compound:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct light.[12] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidation.

-

Solvent Selection: For stock solutions, use aprotic solvents like DMSO or acetonitrile. Avoid long-term storage in reactive solvents.

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13][14] Amines can react exothermically with such materials.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By combining theoretical predictions with rigorous, well-justified experimental protocols, researchers can generate the high-quality data necessary to advance their projects. The provided methodologies for thermodynamic solubility and forced degradation are foundational assays in the pharmaceutical and chemical industries, ensuring that the data generated is both reliable and relevant. Adherence to these protocols and best practices will mitigate risks, prevent costly experimental failures, and accelerate the path from the laboratory to real-world applications.

References

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacy180.com [pharmacy180.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. afgsci.com [afgsci.com]

- 13. fishersci.com [fishersci.com]

- 14. vumc.org [vumc.org]

Safety, Handling, and Storage Guidelines for 3-(4-Methylphenoxy)propylamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenoxy)propylamine and its structural analogs are primary aromatic amines, a class of compounds widely utilized as intermediates in various industrial applications, including pharmaceutical synthesis.[1][2] While indispensable in research and development, their handling necessitates a robust understanding of their potential hazards and the implementation of rigorous safety protocols. The reactivity of the primary amine group, combined with the aromatic structure, presents specific health and safety challenges that must be proactively managed.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. The protocols and guidelines herein are synthesized from established safety data for structurally related aromatic amines and general chemical safety principles, designed to empower researchers to mitigate risks and ensure a safe laboratory environment. Adherence to these guidelines is critical for protecting personnel from potential exposure and maintaining the integrity of experimental work.

Hazard Identification and Toxicological Profile

Understanding the specific hazards associated with this compound is the foundation of its safe use. Based on data from structurally similar compounds, it is classified as an irritant and is harmful if ingested.

1.1. GHS Classification

The hazard profile, extrapolated from related molecules, necessitates the following classifications.

| Hazard Class | GHS Hazard Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [3] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [3] |

1.2. Toxicological Summary

-

Oral Toxicity: Ingestion can lead to harmful systemic effects. Do not eat, drink, or smoke in laboratory areas where this chemical is handled.[3][4]

-

Dermal Exposure: The compound is irritating to the skin, and like many aromatic amines, may be absorbed through the skin.[5] Prolonged contact should be avoided, and contaminated clothing must be removed and laundered before reuse.[3]

-

Inhalation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3] All handling of solids or solutions should be performed in a well-ventilated area, preferably a certified chemical fume hood.

-

Eye Contact: Direct contact poses a risk of serious eye irritation.[3] Chemical splash goggles are mandatory.

Carcinogenicity: While this specific compound is not classified as a carcinogen by IARC, NTP, or OSHA, it belongs to the broader class of aromatic amines, some of which are known or suspected carcinogens.[1][2][6] Therefore, it is prudent to handle it with the care afforded to a potential carcinogen, minimizing exposure at all times.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, combining engineering controls with appropriate personal protective equipment.

2.1. Engineering Controls

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood to keep airborne concentrations low.[6][7] The fume hood is the primary barrier against inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[6][8]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

-

Eye and Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards.[9] A face shield should be worn over safety goggles when there is a significant risk of splashing.[9]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved respirator may be required.[9][10] All respirator use must be part of a formal respiratory protection program.

Caption: Logical workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Operational Protocols

Adherence to standardized protocols is crucial for minimizing the risk of exposure during routine laboratory operations.

3.1. General Handling Precautions

-

Avoid all personal contact, including inhalation.[11]

-

Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][6]

-

Use spark-proof tools and avoid sources of ignition if handling in the presence of flammable solvents.[14][15]

3.2. Protocol: Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

-

Preparation: Ensure the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

-

Don PPE: Don the required PPE as described in Section 2.2.

-

Tare Balance: Place a clean weigh boat on an analytical balance located inside the fume hood and tare the balance.

-

Aliquot Compound: Using a designated, clean spatula, carefully transfer the desired amount of this compound from its storage container to the weigh boat. Perform this transfer slowly to prevent the generation of airborne dust.

-

Seal and Record: Tightly close the primary storage container. Record the final mass from the balance.

-

Dissolution: Carefully add the weighed solid to a pre-labeled volumetric flask or beaker. Use a powder funnel to prevent spillage.

-

Solvent Addition: Slowly add the desired solvent to the vessel, rinsing the weigh boat and funnel into the vessel to ensure a complete quantitative transfer.

-

Mixing: Cap and mix the solution by inversion or using a magnetic stirrer until the solid is fully dissolved.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid chemical waste container. Clean the spatula thoroughly.

-

Doff PPE: Remove PPE in the correct order before exiting the lab.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6][16] A storage temperature of 2-8°C is often recommended for long-term stability.[7][17]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][14]

-

Container Integrity: Protect containers from physical damage and check regularly for leaks.[3]

Emergency Procedures

A clear, rehearsed emergency plan is critical for responding effectively to accidents.

5.1. First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the exposed person to fresh air at once.[7][18] If breathing has stopped or is difficult, provide artificial respiration and seek immediate medical attention.[18][19]

-

Skin Contact: Immediately remove all contaminated clothing.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][20] Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18][19] Remove contact lenses if it is safe to do so.[12] Seek immediate medical attention.[19]

-

Ingestion: Do NOT induce vomiting.[8][19] Rinse the mouth with water and seek immediate medical attention.[7]

5.2. Accidental Release Measures

In the event of a spill, a systematic response is required to protect personnel and the environment.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors.

-

Control: Eliminate all sources of ignition.[15]

-

Contain: Prevent the spill from entering drains or waterways.[6][12]

-

Clean-up: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[15][21] Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[15][21]

-

Decontaminate: Wash the spill area thoroughly with detergent and water.[16]

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

All waste materials must be handled as hazardous waste.

-

Product: Dispose of surplus and non-recyclable material through a licensed disposal company.[6]

-

Contaminated Packaging: Dispose of contaminated containers as unused product.[6] Do not reuse empty containers.

-

Regulations: All disposal practices must be in accordance with federal, state, and local regulations. Do not let the product enter drains or the environment.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. aksci.com [aksci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. afgsci.com [afgsci.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. multimedia.3m.com [multimedia.3m.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

- 15. PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. media.hiscoinc.com [media.hiscoinc.com]

- 17. 3-(4-methylphenoxy)propan-1-amine | 50911-62-1 [amp.chemicalbook.com]

- 18. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 19. fishersci.com [fishersci.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. METHOXYISOPROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Harnessing the Therapeutic Potential of Novel Propylamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Propylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The propylamine moiety, a seemingly simple three-carbon chain with a terminal amine, represents a cornerstone in modern pharmacology. Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug discovery. Propylamine derivatives have given rise to a multitude of approved drugs spanning diverse therapeutic areas, from antihistamines like chlorpheniramine to selective serotonin reuptake inhibitors (SSRIs) and anticonvulsants.[1][2] The inherent flexibility of the propyl chain, coupled with the basicity of the terminal amine, allows for precise tailoring of physicochemical properties and target engagement. This guide will provide an in-depth exploration of the potential research applications for novel propylamine derivatives, offering a strategic framework for their preclinical evaluation and development. We will delve into the causal relationships behind experimental choices, providing detailed, self-validating protocols to empower researchers in their quest for the next generation of propylamine-based therapeutics.

I. Identifying Therapeutic Opportunities: From Target Validation to Lead Discovery

The journey of a novel propylamine derivative from a laboratory curiosity to a potential therapeutic agent begins with the identification of a relevant biological target and a robust screening cascade. The choice of therapeutic area will dictate the specific targets and assays employed.

Neurology: A Fertile Ground for Propylamine Derivatives

The central nervous system (CNS) has historically been a primary focus for propylamine-based drugs due to their ability to modulate the activity of various neurotransmitter receptors and ion channels.

-

Dopaminergic and Serotonergic Systems: Propylamine derivatives have shown significant promise as ligands for dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and depression.[3][4][5] The design of novel derivatives often involves modifying the substituents on the aromatic rings and the amine to achieve desired selectivity and functional activity (agonist, antagonist, or partial agonist).[3][4]

-

Anticonvulsant Activity: Several propylamine derivatives have demonstrated potent anticonvulsant effects.[6][7][8] The underlying mechanisms often involve modulation of voltage-gated ion channels or enhancement of GABAergic inhibition.

Enzyme Inhibition: A Precise Approach to Disease Modification

Enzymes are highly attractive drug targets due to their critical roles in physiological and pathological processes.[][10][11] Propylamine derivatives can be designed to act as specific enzyme inhibitors, offering a targeted approach to disease treatment.

-

Squalene Synthase Inhibition: Novel propylamine derivatives have been successfully developed as orally active squalene synthase inhibitors, demonstrating potential as lipid-lowering agents for the treatment of hypercholesterolemia.

-

Cytochrome P450 Inhibition: The interaction of propylamine derivatives with cytochrome P450 (CYP450) enzymes is a critical consideration in drug development. While unintentional inhibition can lead to adverse drug-drug interactions, targeted inhibition of specific CYP450 isoforms is a valid therapeutic strategy in certain contexts.[12]

Oncology: Emerging Applications in Cancer Therapy

Recent research has highlighted the potential of propylamine derivatives in oncology. Their mechanisms of action can be diverse, ranging from the inhibition of kinases involved in cancer cell signaling to the induction of apoptosis. The exploration of propylamine derivatives as anticancer agents is a rapidly evolving field.[13]

Infectious Diseases: A Renewed Focus on Antimicrobial Agents

The propylamine scaffold can be found in compounds with demonstrated antimicrobial and antiviral activity.[13][14][15] For instance, certain propylamine-containing formulations have shown efficacy against SARS-CoV-2 in vitro.[14][15]

II. Preclinical Evaluation Strategy: A Phased Approach to De-risking Novel Derivatives

A systematic and rigorous preclinical evaluation is paramount to identifying promising lead candidates and minimizing late-stage attrition. The following experimental workflow provides a comprehensive framework for characterizing novel propylamine derivatives.

Caption: A phased preclinical evaluation workflow for novel propylamine derivatives.

III. Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments in the preclinical evaluation of propylamine derivatives.

In Vitro Pharmacology: Unraveling Molecular Interactions

3.1.1. Radioligand Binding Assay for GPCR Targets

-

Objective: To determine the binding affinity (Ki) of a novel propylamine derivative to a specific G protein-coupled receptor (GPCR).

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor.

-

Protocol:

-

Prepare cell membranes expressing the target GPCR.

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand.

-

Add increasing concentrations of the unlabeled test compound (propylamine derivative).

-

Add the cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a defined period to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-